(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of pyrimidine, pyrrolidine, and thiadiazole rings
Mechanism of Action
Target of Action
The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and is involved in the production and growth of blood cells .
Mode of Action
The compound is believed to work by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
It is known that jak2 is involved in several signaling pathways, including theJAK-STAT signaling pathway , which plays a crucial role in cell proliferation, differentiation, cell migration and apoptosis .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound might contribute to its pharmacokinetic properties . Pyrrolidine is a versatile scaffold used widely in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
The result of the compound’s action is likely related to its inhibition of JAK2. By blocking JAK2, the compound could potentially regulate the production and growth of blood cells, thereby affecting conditions where JAK2 is overactivated .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Furthermore, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The 5-chloropyrimidine moiety can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Pyrrolidine Ring Formation: Pyrrolidine can be synthesized via the hydrogenation of pyrrole or through the cyclization of 1,4-diaminobutane.
Thiadiazole Ring Formation: The 1,2,3-thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate acyl chloride.
Coupling Reactions: The final compound is formed by coupling the 5-chloropyrimidine with the pyrrolidine and thiadiazole rings under specific conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom in the pyrimidine ring.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities due to its structural features. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential pharmacological activities could be explored for therapeutic applications. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.
(3-((5-Chloropyrimidin-2-yl)oxy)morpholin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Contains a morpholine ring.
(3-((5-Chloropyrimidin-2-yl)oxy)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: Features an azetidine ring.
Uniqueness
The uniqueness of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural diversity makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-7-10(21-17-16-7)11(19)18-3-2-9(6-18)20-12-14-4-8(13)5-15-12/h4-5,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZDHBUAVLQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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